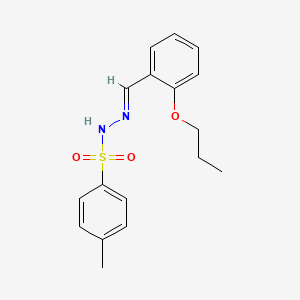

![molecular formula C23H29N3O2 B5551364 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , typically involves strategic steps like Michael addition, stereoselective synthesis, and cyclization reactions. For instance, the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor has been described as a key step in divergent synthesis methods for such compounds, allowing for the introduction of various substituents into the spirocyclic framework (Yang et al., 2008). Similarly, stereocontrolled synthesis methods have been developed to achieve desired configurations within the spirocyclic structure, highlighting the complexity and precision required in synthesizing these compounds (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic units are joined at a single atom. The structure often features a chair conformation for cyclohexanone units within the spirocycles, with intermolecular hydrogen bonding and π-π stacking interactions playing significant roles in crystal packing and stability. Single-crystal X-ray studies have been pivotal in elucidating these structural details (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds like the one undergo various chemical reactions, leveraging their unique spirocyclic structure. Reactions involving nucleophilic addition, cyclization, and functional group transformations are common. For example, the intramolecular spirocyclization of pyridine substrates has been shown as an efficient approach to construct diazaspiro[5.5]undecane derivatives, demonstrating the reactivity and versatility of these compounds (Parameswarappa & Pigge, 2011).

Aplicaciones Científicas De Investigación

Stereochemically Controlled Synthesis

The synthesis of spirocyclic ethers and lactones, including similar compounds, has been explored through stereochemically controlled processes. These methods allow for precise control over the stereochemistry of the spirocyclic compounds, which is critical for their potential applications in medicinal chemistry and material science. For instance, Chibale et al. (1993) detailed the synthesis of spirocyclic compounds from cycloalkanones, highlighting the importance of stereochemical control in the synthesis of medium-sized carbocyclic rings Chibale, Hartley, Jenkins, Simons, Warren, & Richards, 1993.

Catalysis in Heterocyclic Synthesis

Aggarwal, Vij, and Khurana (2014) demonstrated an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a double Michael addition reaction. This synthesis pathway highlights the role of such compounds in the development of novel heterocyclic structures, potentially useful in drug discovery and development Aggarwal, Vij, & Khurana, 2014.

Applications in Chemokine-Mediated Diseases

Compounds within this chemical class have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases. Specifically, they have been proposed for the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis, underscoring their potential therapeutic value Norman, 2007.

Synthetic Methodologies for Diazaspiro Compounds

The development of synthetic methodologies for di- and triazaspiro compounds has been a focus of research, aiming at simplifying the synthesis and diversifying the applications of these compounds. For example, Parameswarappa and Pigge (2011) described a straightforward approach for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing the versatility of these compounds in synthetic organic chemistry Parameswarappa & Pigge, 2011.

Propiedades

IUPAC Name |

2-cyclopropyl-9-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-13-20(28-24-17)15-25-11-9-23(10-12-25)14-21(18-5-3-2-4-6-18)22(27)26(16-23)19-7-8-19/h2-6,13,19,21H,7-12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVURYAMYJDYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CC2)CC(C(=O)N(C3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

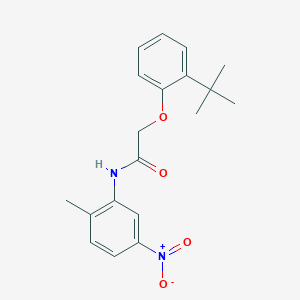

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

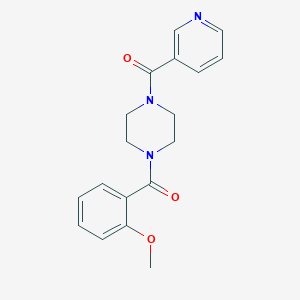

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

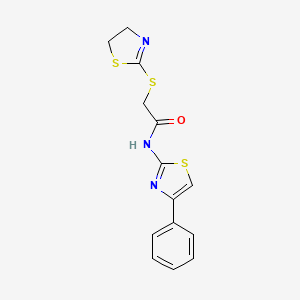

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)